S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate

Physicochemical characterization Solid-state properties Gravimetric handling

S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate (CAS 50623-01-3, molecular formula C₁₄H₁₂N₄O₂S₂, molecular weight 332.40 g/mol) is a synthetic sulfonothioate ester combining a 1-phenyl-1H-tetrazole-5-thio moiety with a p-toluenesulfonyl (tosyl) group. The compound belongs to the class of thiosulfonates (R-SO₂-S-R'), which are distinct from simple thioethers (R-S-R') and sulfones (R-SO₂-R') in oxidation state and reactivity.

Molecular Formula C14H12N4O2S2
Molecular Weight 332.4 g/mol
CAS No. 50623-01-3
Cat. No. B12807054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate
CAS50623-01-3
Molecular FormulaC14H12N4O2S2
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)SC2=NN=NN2C3=CC=CC=C3
InChIInChI=1S/C14H12N4O2S2/c1-11-7-9-13(10-8-11)22(19,20)21-14-15-16-17-18(14)12-5-3-2-4-6-12/h2-10H,1H3
InChIKeyHWMPKARRBLRUAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-(1-Phenyl-1H-tetrazol-5-yl) 4-methylbenzenesulfonothioate (CAS 50623-01-3): Procurement-Relevant Structural and Physicochemical Profile for Differentiated Sulfonothioate Selection


S-(1-Phenyl-1H-tetraazol-5-yl) 4-methylbenzenesulfonothioate (CAS 50623-01-3, molecular formula C₁₄H₁₂N₄O₂S₂, molecular weight 332.40 g/mol) is a synthetic sulfonothioate ester combining a 1-phenyl-1H-tetrazole-5-thio moiety with a p-toluenesulfonyl (tosyl) group [1]. The compound belongs to the class of thiosulfonates (R-SO₂-S-R'), which are distinct from simple thioethers (R-S-R') and sulfones (R-SO₂-R') in oxidation state and reactivity. Its N-phenyltetrazole scaffold is recognized in medicinal chemistry as a carboxylic acid bioisostere, while the sulfonothioate linkage provides a unique electrophilic sulfur center amenable to nucleophilic displacement. The compound is catalogued under NSC 297594 in the National Cancer Institute's Developmental Therapeutics Program repository, indicating its selection for screening in broader biological panels [2].

Why In-Class Tetrazole Sulfonothioates Cannot Be Interchanged: Critical Differentiation Drivers for CAS 50623-01-3


Tetrazole sulfonothioates sharing the common R-SO₂-S-tetrazole scaffold exhibit divergent physicochemical properties, reactivity profiles, and application suitability depending on the N1-substituent on the tetrazole ring. The N-phenyl substituent in CAS 50623-01-3 confers substantially higher lipophilicity, altered electronic distribution on the tetrazole ring, and distinct UV absorption characteristics compared to N-methyl analogs (e.g., CAS 51618-45-2), as evidenced by predicted LogP differences exceeding 1 log unit and bathochromic shifts in UV spectra . Furthermore, the replacement of the tetrazole heterocycle with a simple phenyl ring (e.g., S-phenyl 4-methylbenzenesulfonothioate, CAS 3541-14-8) eliminates the nitrogen-rich heterocycle entirely, abolishing the bioisosteric properties and metal-coordination capacity that make the tetrazole scaffold valuable in medicinal chemistry and materials science . The quantitative evidence below demonstrates that these structural differences translate into measurable divergence in at least six dimensions critical for research procurement decisions.

Quantitative Differentiation Evidence: S-(1-Phenyl-1H-tetrazol-5-yl) 4-methylbenzenesulfonothioate vs. Closest Analogs


Molecular Weight Advantage: Increased Mass for Crystallinity and Handling vs. N-Methyl Analog

The N-phenyl substituent on the tetrazole ring increases the molecular weight of CAS 50623-01-3 to 332.40 g/mol, which is 62.07 g/mol higher (23.0% increase) compared to the N-methyl analog S-(1-methyl-1H-tetrazol-5-yl) 4-methylbenzenesulfonothioate (CAS 51618-45-2, MW = 270.33 g/mol) . This substantial mass difference translates into lower volatility (predicted vapor pressure 4.57 × 10⁻¹² mmHg at 25°C for the target vs. 9.62 × 10⁻⁸ mmHg for the methyl analog), suggesting superior ambient stability and reduced evaporative losses during long-term storage . The higher mass also correlates with a higher predicted boiling point (548.1°C for CAS 50623-01-3 vs. 475.9°C for the methyl analog), indicating greater thermal resilience during reaction workup.

Physicochemical characterization Solid-state properties Gravimetric handling

Lipophilicity Differentiation: Predicted LogP Shift Enables Differential Solvent Partitioning vs. N-Methyl Analog

The predicted octanol-water partition coefficient (LogP) for the N-methyl analog (CAS 51618-45-2) is 1.85 (ACD/Labs) . Based on established π-values for aromatic substituents (+1.68 for phenyl vs. +0.52 for methyl on aromatic amines), the N-phenyl substitution in CAS 50623-01-3 is estimated to increase LogP by approximately 1.0–1.2 log units, yielding a predicted LogP range of ~2.8–3.1 [1]. This shift moves the compound from intermediate lipophilicity (LogP ~1.85) to the moderately lipophilic range (LogP ~2.8–3.1), which has direct consequences for differential extraction efficiency in aqueous-organic biphasic systems and for reverse-phase chromatographic retention times.

Lipophilicity Partition coefficient Solvent extraction

UV Spectral Redshift: Phenyl-Tetrazole Chromophore Enables Longer-Wavelength Detection vs. S-Phenyl Analog

The N-phenyltetrazole chromophore in CAS 50623-01-3 absorbs at longer wavelengths than the simple S-phenyl thiosulfonate chromophore present in S-phenyl 4-methylbenzenesulfonothioate (CAS 3541-14-8). The tetrazole ring's extended conjugation with the N-phenyl group shifts the π→π* absorption maximum to approximately 260–270 nm, compared to ~250–255 nm for the S-phenyl analog lacking the tetrazole heterocycle [1]. This ~10–15 nm bathochromic shift enhances HPLC-UV detection sensitivity at standard monitoring wavelengths (e.g., 254 nm) and permits selective detection in mixtures containing both compound classes.

UV-Vis spectroscopy Chromophore differentiation HPLC detection

Sulfenylation Reagent Utility: S-(1-Phenyl-1H-tetrazol-5-yl) Tosyl Thiosulfonate as a Stable Sulfenyl Transfer Agent

S-(1-Phenyl-1H-tetrazol-5-yl) 4-methylbenzenesulfonothioate can function as a sulfenyl transfer reagent, delivering the 1-phenyl-1H-tetrazol-5-ylthio group to nucleophilic substrates. This reactivity has been demonstrated for the broader class of S-substituted 4-methylbenzenesulfonothioates in asymmetric α-sulfenylation of glycine Ni(II) complexes, where the sulfonothioate structure enables mild reaction conditions . The tetrazole-5-thio group, once transferred to a substrate, can subsequently serve as a versatile synthetic handle for further transformations, including carbon-carbon bond formation via copper- or palladium-catalyzed coupling with Grignard reagents [1]. In contrast, the N-methyl analog (CAS 51618-45-2) delivers a methyltetrazole-thio group with different steric and electronic properties, while the S-phenyl analog (CAS 3541-14-8) delivers a simple phenylthio group lacking the nitrogen-rich heterocycle's metal-coordinating and bioisosteric capabilities.

Sulfenylation Synthetic methodology Asymmetric synthesis

Tetrazole Ring Electronic Effects: Distinct Hammett σₚ Value Differentiates N-Phenyltetrazole from N-Methyl and Simple Phenyl Systems

The 1-phenyl-1H-tetrazol-5-yl group exhibits an electron-withdrawing character quantified by a Hammett σₚ value of approximately +0.50 to +0.55, as determined from ¹H and ¹³C NMR chemical shift correlations of substituted 1-phenyltetrazoles [1]. This value is significantly more electron-withdrawing than the simple phenyl group (σₚ = -0.01) in S-phenyl 4-methylbenzenesulfonothioate (CAS 3541-14-8). The N-methyl substitution in the methyl analog (CAS 51618-45-2) further increases the electron-withdrawing effect (σₚ ~ +0.60–0.65 for the 1-methyltetrazol-5-yl group), providing a tunable range of electronic properties across the analog series [2]. This electronic modulation directly influences the electrophilicity of the sulfenyl sulfur and the acidity of the α-protons in tetrazole-containing products derived from this reagent.

Electronic effects Hammett constants Reactivity prediction

Photographic Application Differentiation: Tetrazole-Containing Thiosulfonate Enables Distinct Antistain Performance vs. Non-Tetrazole Thiosulfonates in Silver Halide Systems

Patent literature establishes that phenyl mercaptotetrazole (PMT) derivatives in combination with p-toluene thiosulfonate addenda provide critical control of blix-induced cyan stain in color photographic paper elements [1]. While the parent compound S-phenyl 4-methylbenzenesulfonothioate (CAS 3541-14-8) functions solely as a thiosulfonate heat-sensitivity controller, the incorporation of the 1-phenyltetrazole-5-thio moiety in CAS 50623-01-3 merges both the thiosulfonate and PMT functionalities into a single molecular entity, potentially simplifying formulation while retaining dual antistain/antisensitivity activity. The patent specifically teaches that PMT derivatives must be present in the same layer as the thiosulfonate for effective stain suppression, and a single-component agent like CAS 50623-01-3 ensures co-localization by design [2].

Photographic chemistry Antistain agent Silver halide stabilization

Procurement-Driven Application Scenarios for S-(1-Phenyl-1H-tetrazol-5-yl) 4-methylbenzenesulfonothioate (CAS 50623-01-3)


Sulfenyl Transfer Reagent in Asymmetric Synthesis of Non-Proteinogenic Amino Acids

When designing an asymmetric α-sulfenylation protocol for glycine Schiff base complexes, CAS 50623-01-3 functions as a sulfenyl transfer agent that installs the 1-phenyl-1H-tetrazol-5-ylthio group, whose Hammett σₚ value of +0.50–0.55 confers intermediate electrophilic reactivity [1]. This reactivity profile, intermediate between the more aggressive N-methyltetrazole analog and the less reactive S-phenyl thiosulfonate, provides finer kinetic control over the sulfenylation step. The installed tetrazole-thio group subsequently serves as a UV-detectable handle (λₘₐₓ ~260–270 nm) for HPLC monitoring of reaction progress and as a latent metal-coordination site for downstream transformations [2].

Single-Component Photographic Antistain and Heat-Sensitivity Agent for Color Paper Formulations

In color photographic paper R&D, the compound offers a structural advantage by integrating the p-toluenethiosulfonate (heat-sensitivity control) and N-phenyltetrazole-5-thio (antistain) pharmacophores into a single molecule, as taught by the general principles in US Patent 5,543,281 [1]. This molecular integration ensures stoichiometric co-delivery of both functional moieties to the target photographic layer, eliminating the need for binary additive mixtures and their associated dissolution, compatibility, and lot-consistency challenges. The higher molecular weight (332.4 g/mol) and lower volatility relative to simpler thiosulfonates further favor precise gravimetric dispensing in milligram-scale coating experiments [2].

Building Block for Tetrazole-Containing Pharmacophore Libraries via S-Nucleophilic Displacement

In medicinal chemistry campaigns targeting enzymes where tetrazole functions as a carboxylic acid bioisostere, CAS 50623-01-3 serves as an electrophilic building block that transfers the 1-phenyltetrazole-5-thio fragment to nucleophilic substrates under mild conditions [1]. The compound's higher LogP (~2.8–3.1) compared to the N-methyl analog (LogP 1.85) favors partitioning into organic solvents during extractive workup, simplifying purification of the tetrazole-functionalized products. Its inclusion in the NCI DTP repository (NSC 297594) further indicates its suitability for broad biological screening panels [2].

Reference Standard for Chromatographic Method Development in Thiosulfonate Purity Analysis

For analytical laboratories developing HPLC-UV methods for thiosulfonate purity assessment, CAS 50623-01-3 provides a chromatographic retention marker with a characteristic UV absorption at ~260–270 nm, red-shifted by 10–15 nm relative to non-tetrazole S-aryl thiosulfonate impurities [1]. Its higher LogP and molecular weight relative to simpler thiosulfonates produce distinct retention time windows, enabling resolution from common synthetic precursors such as 1-phenyl-1H-tetrazole-5-thiol (MW 178.21) and p-toluenesulfonyl chloride (MW 190.65) [2].

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